Hexocyclium

Catalog No.
S574324
CAS No.
6004-98-4
M.F
C20H33N2O+
M. Wt
317.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexocyclium

CAS Number

6004-98-4

Product Name

Hexocyclium

IUPAC Name

1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol

Molecular Formula

C20H33N2O+

Molecular Weight

317.5 g/mol

InChI

InChI=1S/C20H33N2O/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3/q+1

InChI Key

ZRYHPQCHHOKSMD-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C

Synonyms

hexociclium, hexocyclium, hexocyclium methylsulfate

Canonical SMILES

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C

The exact mass of the compound Hexocyclium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Hexocyclium is a synthetic compound classified as a muscarinic acetylcholine receptor antagonist. Its chemical structure is defined by the molecular formula C20H33N2O+C_{20}H_{33}N_{2}O^{+} and a molecular weight of approximately 317.5 g/mol. The compound was historically utilized in the treatment of gastric ulcers and diarrhea, functioning primarily by inhibiting the action of acetylcholine at muscarinic receptors, particularly the M3 subtype located on parietal cells in the stomach .

  • Oxidation: The compound can be oxidized to form various oxidation products, commonly using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield corresponding alcohol or amine derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Substitution reactions can occur, particularly at the piperazine ring, involving nucleophiles or electrophiles under controlled conditions .

The major products from these reactions include various derivatives that maintain similar pharmacological properties but may exhibit different potencies or side effects.

Hexocyclium exerts its pharmacological effects primarily through antagonism of muscarinic acetylcholine receptors. By binding to these receptors, it inhibits gastric acid secretion by preventing M3 receptor activation on parietal cells. This action leads to decreased motility in the gastrointestinal tract due to reduced smooth muscle contraction. Additionally, hexocyclium's interaction with other muscarinic receptor subtypes can result in typical anti-muscarinic side effects .

The synthesis of hexocyclium involves a multi-step process that begins with the reaction of 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium with methyl sulfate. This reaction is conducted under stringent quality control measures to ensure high purity and efficacy of the final product. Industrial production methods prioritize advanced purification techniques to eliminate impurities and enhance product quality .

Historically, hexocyclium has been used for:

  • Gastrointestinal Disorders: It was utilized in the treatment of gastric ulcers and diarrhea due to its ability to reduce gastric acid secretion and intestinal motility.
  • Research: Due to its specific interaction with muscarinic receptors, hexocyclium serves as a valuable tool in pharmacological studies aimed at understanding receptor dynamics and drug interactions .

Hexocyclium has been studied for its interactions with various muscarinic acetylcholine receptor subtypes (M1-M4). These studies indicate that while it effectively inhibits M3 receptors linked to gastric acid secretion, it also interacts with M2 and M4 receptors, which can lead to side effects such as dry mouth and blurred vision. Understanding these interactions is crucial for predicting adverse effects and optimizing therapeutic use .

Hexocyclium shares structural and functional similarities with several other compounds known for their antimuscarinic properties:

Compound NameMechanism of ActionUnique Features
AtropineMuscarinic acetylcholine receptor antagonistWidely used in emergencies for bradycardia
ScopolamineAntimuscarinic agentCommonly used for motion sickness
HyoscyamineAntimuscarinic agentUtilized for gastrointestinal disorders

Hexocyclium is unique in its prolonged reduction of gastric acidity compared to these compounds, as well as its specific binding affinity for muscarinic receptors, which may contribute to its distinct pharmacological profile .

Hexocyclium is a synthetic quaternary ammonium compound with the molecular formula $$ \text{C}{20}\text{H}{33}\text{N}2\text{O}^+ $$ and a molecular weight of 317.5 g/mol. Its methylsulfate salt form (CAS 115-63-9) has the formula $$ \text{C}{21}\text{H}{36}\text{N}2\text{O}_5\text{S} $$ and a molecular weight of 428.59 g/mol. The IUPAC name for the base compound is 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium, while the methylsulfate salt is 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium methyl sulfate.

Structural Features

Hexocyclium’s structure comprises:

  • A piperazinium core with two methyl groups at the 1 and 1' positions.
  • A 2-cyclohexyl-2-hydroxy-2-phenylethyl side chain attached to the piperazine nitrogen.
  • A quaternary ammonium center, conferring permanent positive charge and limiting blood-brain barrier penetration.

The methylsulfate salt enhances water solubility (>50% w/v), critical for pharmaceutical formulations.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

317.259288680 g/mol

Monoisotopic Mass

317.259288680 g/mol

Heavy Atom Count

23

Melting Point

203-204

UNII

LL3147PI1T

Related CAS

115-63-9 (methyl sulfate salt)

Drug Indication

The World Health Organization classifies hexocyclium as a drug for functional gastrointestinal disorders. Like other anti-muscarinic agents, hexocyclium was likely used to treat peptic ulcers or diarrhea.

Mechanism of Action

Hexocyclium binds to and inhibits muscarinic acetylcholine receptors. This decreases gastric acid secretion by preventing the activation of M3 receptors on pareital cells and subsequent stimulation of gastric acid secretion. The antagonism of M3 receptors in the intestine inhibits smooth muscle contraction resulting in a decrease in motility. The binding of hexocyclium to other muscarinic receptor types produces typical anti-muscarinic side effects.

Other CAS

6004-98-4

Wikipedia

Hexocyclium

Use Classification

Pharmaceuticals

Dates

Last modified: 02-18-2024
Waelbroeck M, Camus J, Tastenoy M, Feifel R, Mutschler E, Tacke R, Strohmann C, Rafeiner K, Rodrigues de Miranda JF, Lambrecht G: Binding and functional properties of hexocyclium and sila-hexocyclium derivatives to muscarinic receptor subtypes. Br J Pharmacol. 1994 Jun;112(2):505-14. [PMID:8075869]
KASICH AM, FEIN HD: Hexocyclium methosulfate in active duodenal ulcer; evaluation of a new anticholinergic drug in conventional and long-acting forms, especially its effect on gastric pH as studied in 48-hour analysis. Am J Dig Dis. 1958 Jan;3(1):12-23. [PMID:13487546]
Grundhofer B, Gibaldi M: Biopharmaceutic factors that influence effects of anticholinergic drugs: comparison of propantheline, hexocyclium, and isopropamide. J Pharm Sci. 1977 Oct;66(10):1433-5. [PMID:21951]
Rang, H. P. and Dale, M. M. (2012). Rang and Dale's Pharmacology (7th ed.). Edinburgh: Elsevier/Churchill Livingstone.
WHOCC-ATC: Hexocyclium

Explore Compound Types